4-Benzyl-5-oxomorpholine-3-carboxylic acid

Descripción general

Descripción

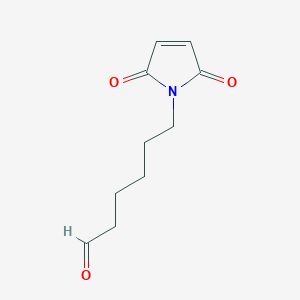

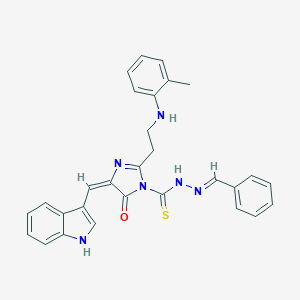

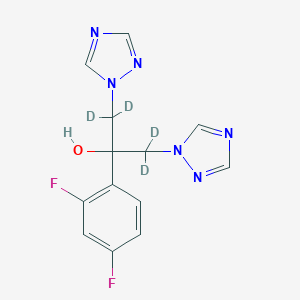

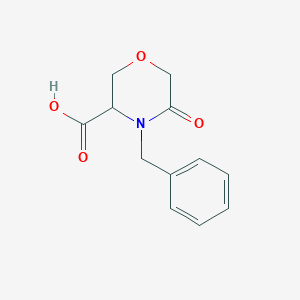

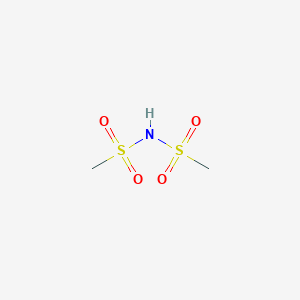

4-Benzyl-5-oxomorpholine-3-carboxylic acid, also known as 4-BOMC, is a small organic molecule with a wide range of applications in the scientific research field. It is a simple compound containing a benzyl group, an oxomorpholine ring, and a carboxylic acid group. 4-BOMC is a versatile compound that has been used in a variety of research studies, including those related to drug design, enzyme inhibition, and metabolic engineering.

Aplicaciones Científicas De Investigación

Synthesis Methodologies:

- A method for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles was developed, which aids in studying the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).

- Visible-light-mediated carboxylation of benzylic C-H bonds with CO2 can produce 2-arylpropionic acids under metal-free conditions, enabling the synthesis of various drugs (Meng, Schirmer, Berger, Donabauer, & König, 2019).

- A study presented a novel synthesis method for novel 6-disubstituted 5-oxomorpholine-3-carboxylate derivatives by stereoselective cyclization of 1-dehydrodipeptides (Shin, Yoshioka, Inoue, & Yonezawa, 2003).

Pharmaceutical Applications:

- The compound 4-benzyl-5-oxomorpholine-3-carbamide shows potential as a bioactive agent due to its crystallization in the monoclinic space group P21/n and its stability complex with pyrrole inhibitor (Murthy et al., 2017).

- Compounds like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues show antiallergic activity in rats (Nohara et al., 1985).

- An electrocatalytic method using 4-acetamido-TEMPO effectively oxidizes primary alcohols and aldehydes to carboxylic acids, preserving stereochemistry and enabling the synthesis of levetiracetam precursors (Rafiee et al., 2018).

Structural Analysis and Applications:

- Asymmetric oxidation of 3-benzyl-2-hydroxy-2-cyclopenten-1-one yields both enantiomers of 2-benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid, leading to 4′-substituted nucleoside (Jõgi et al., 2008).

- Polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids can be prepared by cyclocondensation between diglycolic anhydride and arylideneamines, allowing for peptide bond formation and structural transformations (Burdzhiev, Stanoeva, Shivachev, & Nikolova, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHROJZLGLNLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-benzyl-5-oxomorpholine-3-carboxylic acid in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants?

A1: this compound serves as a key starting material in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants [, ]. The research focuses on achieving chemoselective reduction of this compound and its derivatives under various metal hydride reducing conditions. This specific reduction is crucial to avoid ring enlargement side reactions and ensure the unambiguous synthesis of the desired appetite suppressants.

Q2: What challenges are associated with the reduction of this compound in this synthesis?

A2: The presence of multiple functional groups within the this compound structure poses a challenge for selective reduction. The researchers investigated various metal hydride reducing conditions to achieve chemoselectivity, specifically targeting the carboxylic acid group while leaving the morpholine ring intact [, ]. This selective reduction is crucial to prevent undesired ring enlargement side reactions and ensure the formation of the target 3-aryloxymethylmorpholine hydrochloride structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)